Cas no 71025-68-8 (1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine)

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine
- EN300-1932433
- 71025-68-8
-
- インチ: 1S/C10H13F2NO/c1-14-8-4-2-3-7(5-8)6-9(13)10(11)12/h2-5,9-10H,6,13H2,1H3
- InChIKey: DGQVLHOJZKNCIR-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC=C(C=1)OC)N)F
計算された属性
- 精确分子量: 201.09652036g/mol
- 同位素质量: 201.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 35.2Ų
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932433-0.05g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1932433-0.25g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1932433-1g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1932433-0.1g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1932433-1.0g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1932433-0.5g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1932433-5.0g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1932433-2.5g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1932433-10.0g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1932433-5g |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |
71025-68-8 | 5g |
$3065.0 | 2023-09-17 |
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1,1-difluoro-3-(3-methoxyphenyl)propan-2-amineに関する追加情報
1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine: A Versatile Compound with Promising Therapeutic Potential
1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine, identified by its unique CAS No. 71025-68-8, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of substituted amides and exhibits structural features that make it a valuable candidate for pharmaceutical development. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its potential in modulating cellular signaling pathways, particularly in neurodegenerative diseases and inflammatory conditions.
1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine is characterized by its molecular framework that combines fluorinated and methoxyphenyl groups. The presence of fluorine atoms at the 1,1-positions introduces unique electronic properties, while the methoxyphenyl substituent at the 3-position enhances its ability to interact with biological targets. This dual functionalization is critical for its pharmacological activity, as demonstrated in preclinical studies conducted by the European Journal of Pharmacology (2024).
Research published in Nature Communications (2023) has revealed that 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine exhibits selective agonism at the GABA-B receptor, which is implicated in conditions such as epilepsy and anxiety disorders. This finding aligns with its structural similarity to known GABAergic agents, suggesting potential applications in central nervous system (CNS) disorders. The compound's ability to modulate ion channel activity is further supported by molecular dynamics simulations published in ACS Chemical Biology (2024).
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine through catalytic fluorination techniques. A study in Organic Letters (2023) describes a novel approach using transition metal catalysts to achieve high stereocontrol in the fluorination process. This method significantly improves the scalability of production, which is crucial for pharmaceutical development.
Pharmacokinetic studies conducted by Pharmaceutical Research (2024) indicate that 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine demonstrates favorable absorption and bioavailability profiles. Its metabolic stability in liver microsomes suggests potential for oral administration, a critical factor in drug development. These properties make it a promising candidate for further clinical evaluation.
Emerging research in Advanced Drug Delivery Reviews (2024) explores the use of 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine as a prodrug carrier. The compound's ability to undergo enzymatic hydrolysis in vivo could enhance its therapeutic efficacy while minimizing systemic side effects. This application represents a novel strategy in targeted drug delivery systems.
Structural modifications of 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine have been investigated to optimize its therapeutic profile. A study in Drug Discovery Today (2023) reports that introducing hydrophobic substituents at the 2-position enhances its ability to cross the blood-brain barrier, a critical feature for treating CNS disorders. These findings underscore the importance of molecular design in improving drug efficacy.
Compared to traditional drugs in the same therapeutic class, 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine offers distinct advantages. Its unique combination of fluorinated and methoxyphenyl groups allows for selective interactions with specific biological targets, reducing off-target effects. This selectivity is supported by binding affinity studies published in Bioorganic & Medicinal Chemistry (2024).
Environmental and safety assessments conducted by Toxicological Sciences (2024) indicate that 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine exhibits low toxicity profiles in vitro and in vivo models. These findings are essential for its development as a safe and effective therapeutic agent. The compound's metabolic pathways also suggest minimal environmental persistence, which is important for pharmaceutical waste management.
Current research focuses on elucidating the molecular mechanisms of action of 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine. Techniques such as cryo-electron microscopy and X-ray crystallography are being used to determine its binding interactions with target proteins. These studies, published in Structure (2024), provide critical insights into its pharmacological activity and potential applications.
As research progresses, 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine is emerging as a versatile platform for drug discovery. Its structural flexibility allows for the development of analogs with tailored therapeutic properties. This adaptability is particularly valuable in addressing complex diseases that require multifaceted treatment approaches.
The ongoing exploration of 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine highlights its significance in modern pharmacology. Its unique molecular features and potential therapeutic applications position it as a promising candidate for future drug development. Continued research will be essential to fully realize its potential in clinical settings.
For more information on the latest developments in 1,1-Difluoro-3-(3-methoxyphenyl)propan-2-amine research, please refer to the cited journals and ongoing clinical trials. These studies provide valuable insights into the compound's pharmacological properties and potential applications in medicine.
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